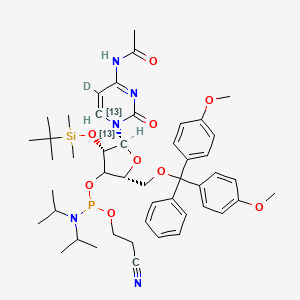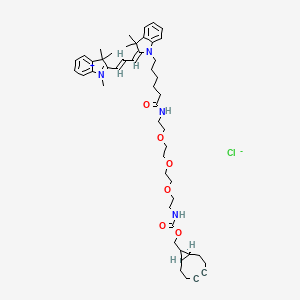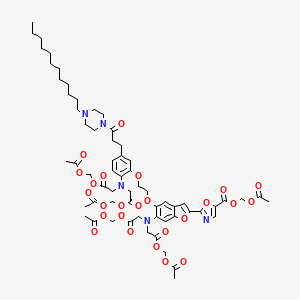
Ffp-18-am
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FFP-18-AM is a cell-permeable fluorescent indicator used for the measurement of near-membrane calcium. It is a derivative of FFP-18 and is widely utilized in various scientific research applications due to its ability to permeate cell membranes and provide accurate calcium measurements .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FFP-18-AM involves several steps, including the esterification of FFP-18 with acetoxymethyl groups. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in controlled environments to maintain the stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
FFP-18-AM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in different research applications .
Applications De Recherche Scientifique
FFP-18-AM is extensively used in scientific research, including:
Chemistry: It is used as a fluorescent probe to study calcium ion dynamics in chemical reactions.
Biology: The compound is employed to measure intracellular calcium levels, which are crucial for various cellular processes.
Medicine: this compound is used in medical research to study calcium signaling pathways and their role in diseases.
Industry: The compound is used in the development of diagnostic tools and assays for calcium measurement .
Mécanisme D'action
FFP-18-AM exerts its effects by permeating cell membranes and binding to calcium ions near the membrane. This binding results in a fluorescent signal that can be measured to determine calcium levels. The molecular targets include calcium ions, and the pathways involved are related to calcium signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
FFP-18: The parent compound of FFP-18-AM, used for similar applications but lacks the cell-permeable properties.
Fluo-4-AM: Another cell-permeable calcium indicator with different spectral properties.
Rhod-2-AM: A calcium indicator with a different excitation and emission spectrum
Uniqueness
This compound is unique due to its high cell permeability and specific binding to near-membrane calcium, making it highly suitable for studies involving calcium dynamics near the cell membrane .
Propriétés
Formule moléculaire |
C62H81N5O25 |
|---|---|
Poids moléculaire |
1296.3 g/mol |
Nom IUPAC |
acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[3-(4-dodecylpiperazin-1-yl)-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C62H81N5O25/c1-7-8-9-10-11-12-13-14-15-16-21-64-22-24-65(25-23-64)56(73)20-18-47-17-19-49(66(33-57(74)86-37-81-42(2)68)34-58(75)87-38-82-43(3)69)52(28-47)79-26-27-80-53-29-48-30-54(61-63-32-55(92-61)62(78)90-41-85-46(6)72)91-51(48)31-50(53)67(35-59(76)88-39-83-44(4)70)36-60(77)89-40-84-45(5)71/h17,19,28-32H,7-16,18,20-27,33-41H2,1-6H3 |
Clé InChI |
JBQFJDPIQOVITR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


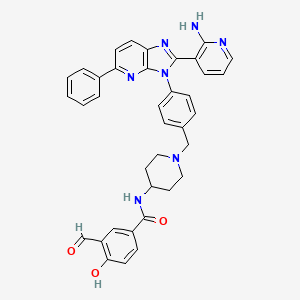

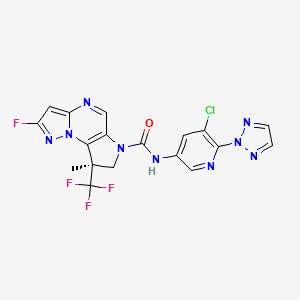
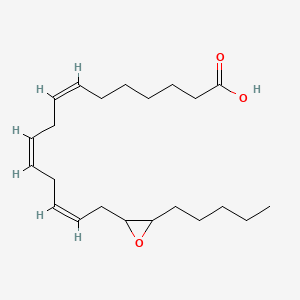
![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
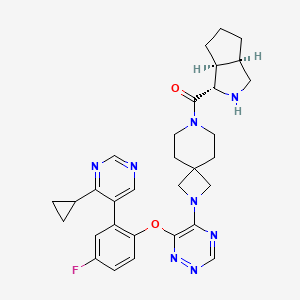
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
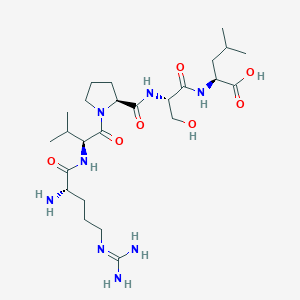
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
